7-Chloro-2-oxo-N-(quinolin-8-yl)octahydro-1-benzofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide is a complex organic compound that features a quinoline moiety, a benzofuran ring, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzofuran ring followed by the introduction of the quinoline moiety and the carboxamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also contribute to the compound’s overall activity by enhancing its binding affinity to the target molecules. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and have similar biological activities.
Benzofuran derivatives: These compounds share the benzofuran ring and are studied for their diverse biological properties.
Carboxamide derivatives: These compounds share the carboxamide group and are known for their therapeutic potential.
Uniqueness
7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide is unique due to its combination of the quinoline moiety, benzofuran ring, and carboxamide group. This unique structure may confer distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
62737-31-9 |
---|---|
Molekularformel |
C18H17ClN2O3 |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
7-chloro-2-oxo-N-quinolin-8-yl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3/c19-12-7-2-6-11-14(18(23)24-16(11)12)17(22)21-13-8-1-4-10-5-3-9-20-15(10)13/h1,3-5,8-9,11-12,14,16H,2,6-7H2,(H,21,22) |
InChI-Schlüssel |
KKCPOACERYMAMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C(C1)Cl)OC(=O)C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.